A Comprehensive Technical Guide to the Physical Properties of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
A Comprehensive Technical Guide to the Physical Properties of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
Section 1: Introduction & Significance
3-Fluoro-4-(hydroxymethyl)benzoic acid (CAS No. 214554-16-2) is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and material science sectors. As a fluorinated building block, it provides a scaffold for the synthesis of complex molecules with tailored biological activities and material properties. The strategic placement of the fluorine atom, a strong electron-withdrawing group, alongside a carboxylic acid and a hydroxymethyl group, imparts unique electronic and steric characteristics. These features can profoundly influence molecular interactions, metabolic stability, and binding affinity, making this compound a valuable intermediate in drug discovery.[1][2]
This guide offers an in-depth examination of the core physical properties of 3-fluoro-4-(hydroxymethyl)benzoic acid. It is intended for researchers and drug development professionals, providing both established data and predictive insights grounded in the principles of physical organic chemistry. Furthermore, this document details robust, self-validating experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility.
Section 2: Core Physicochemical Properties
The physical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They govern its solubility, absorption, distribution, and formulation characteristics. While empirical data for 3-fluoro-4-(hydroxymethyl)benzoic acid is limited, we can infer many of its properties from closely related analogs and an understanding of its functional groups.
| Property | Data | Source(s) |
| IUPAC Name | 3-Fluoro-4-(hydroxymethyl)benzoic acid | - |
| CAS Number | 214554-16-2 | [3] |
| Molecular Formula | C₈H₇FO₃ | [3] |
| Molecular Weight | 170.14 g/mol | [3] |
| Appearance | White to off-white or faint brown powder | Inferred from[2][4] |
Melting Point
The melting point is a crucial indicator of purity and lattice energy. For crystalline solids, a sharp melting range is indicative of high purity. While the specific melting point for 3-fluoro-4-(hydroxymethyl)benzoic acid is not widely reported, its isomers and related compounds provide a useful reference. For example, 3-fluoro-4-hydroxybenzoic acid melts at 154-158 °C, and 4-(hydroxymethyl)benzoic acid melts at 182-185 °C.[5] The presence of both hydroxyl and carboxylic acid groups allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point. The precise value will be influenced by the crystal packing efficiency, which is affected by the substitution pattern.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a key factor in its bioavailability. 3-Fluoro-4-(hydroxymethyl)benzoic acid contains both polar, hydrogen-bond donating/accepting groups (–COOH, –CH₂OH) and a lipophilic aromatic ring.
-
Aqueous Solubility : The presence of the carboxylic acid and hydroxymethyl groups suggests it is likely to be moderately to slightly soluble in water.[2][4] Its solubility will be pH-dependent; in basic media (pH > pKa), the carboxylate anion will form, significantly increasing aqueous solubility.
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Organic Solubility : It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups.[3]
Acidity (pKa)
The pKa value is fundamental to predicting the ionization state of the molecule at a given pH, which affects its solubility, lipophilicity, and ability to interact with biological targets. The parent compound, benzoic acid, has a pKa of approximately 4.2. For 3-fluoro-4-(hydroxymethyl)benzoic acid, the pKa of the carboxylic acid is influenced by two key substituents:
-
3-Fluoro group : As a strongly electron-withdrawing group, the fluorine atom stabilizes the conjugate base (carboxylate) through induction, thereby increasing the acidity and lowering the pKa relative to benzoic acid.
-
4-(Hydroxymethyl) group : This group is weakly electron-donating or neutral and is expected to have a minor effect on the pKa.
Based on these factors, the pKa is predicted to be slightly lower than that of benzoic acid. The predicted pKa for the related 3-fluoro-4-hydroxybenzoic acid is approximately 4.23.[4]
Section 3: Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid. The aromatic region should display complex splitting patterns due to ³J(H,H) and through-space J(H,F) couplings. The methylene protons (–CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, integrating to 2H. The carboxylic acid proton (–COOH) will be a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR : The carbon spectrum will show eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-170 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached functional groups and showing C-F coupling. The methylene carbon (–CH₂OH) will be the most upfield signal.
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¹⁹F NMR : A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides confirmation of the key functional groups.
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O-H Stretch : A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[6] The alcoholic O-H stretch will also appear in this region or as a sharper peak around 3200-3500 cm⁻¹.
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C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[6][7]
-
C-F Stretch : A strong absorption in the 1000-1300 cm⁻¹ region will indicate the presence of the carbon-fluorine bond.
-
Aromatic C=C Stretches : Medium to weak bands will appear in the ~1450-1600 cm⁻¹ region.
Mass Spectrometry
In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (170.14 g/mol ).
Section 4: Experimental Protocols for Property Determination
To ensure the reliability of data for research and development, physical properties must be determined empirically. The following section outlines standardized, self-validating protocols.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of 3-fluoro-4-(hydroxymethyl)benzoic acid.
Caption: A logical workflow for the physical and chemical characterization of a compound.
Protocol 4.1: Melting Point Determination
This protocol uses the capillary method, a reliable technique for determining the melting range of a solid.[8][9]
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Sample Preparation : Finely grind a small amount of the compound to a powder. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]
-
Apparatus Setup : Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.
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Heating : Place the assembly in a calibrated melting point apparatus or a Thiele tube filled with a suitable heating oil.[11]
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Observation : Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (< 2 °C).
-
Validation : Perform the measurement in triplicate to ensure reproducibility.
Protocol 4.2: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[12][13]
-
Preparation : Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.[13]
-
Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.[12][14]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.
-
Quantification : Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation : Prepare a calibration curve using standards of known concentrations to ensure accurate quantification. The pH of the saturated solution should be measured at the end of the experiment to check for any shifts.[13]
Section 5: Stability and Handling
Proper storage and handling are paramount for maintaining the integrity of the compound and ensuring laboratory safety.
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Storage : Based on related fluorinated benzoic acids, it is recommended to store 3-fluoro-4-(hydroxymethyl)benzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[4][15] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated conditions is advisable to prevent potential degradation.[4]
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Handling and Safety : Fluorinated benzoic acids are often classified as irritants.[5][16] Users should handle the compound in a well-ventilated area or a chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[15][17] Avoid creating dust and direct contact with skin, eyes, and respiratory tract.[18][19]
Section 6: Conclusion
3-Fluoro-4-(hydroxymethyl)benzoic acid is a synthetically valuable building block with a unique combination of functional groups. Its physical properties, including a predicted high melting point, pH-dependent aqueous solubility, and moderate acidity, are direct consequences of its molecular structure. The spectroscopic signatures provide clear markers for its identification and quality control. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically validate these properties, ensuring data integrity for applications in drug development and materials science.
Section 7: References
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